molecular formula C5H5N3O3 B12869050 1-(4-Nitro-1H-pyrazol-1-yl)ethanone

1-(4-Nitro-1H-pyrazol-1-yl)ethanone

Cat. No.: B12869050
M. Wt: 155.11 g/mol
InChI Key: WGUYPNFLQGNKIM-UHFFFAOYSA-N
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Description

1-(4-Nitro-1H-pyrazol-1-yl)ethanone is an organic compound with the molecular formula C5H5N3O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms This compound is characterized by the presence of a nitro group (-NO2) at the 4-position of the pyrazole ring and an ethanone group (-COCH3) attached to the nitrogen atom

Preparation Methods

The synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone typically involves the nitration of pyrazole derivatives followed by acylation. One common method includes the following steps:

    Nitration: Pyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Acylation: The nitrated pyrazole is then reacted with acetyl chloride in the presence of a base such as pyridine to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Nitro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The ethanone group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Nitro-1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

1-(4-Nitro-1H-pyrazol-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(4-Nitro-1H-pyrazol-5-yl)ethanone: Similar structure but with the nitro group at the 5-position.

    1-(1H-pyrazol-4-yl)ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Acetylpyrazole: Similar structure but without the nitro group, leading to different chemical and biological properties.

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

1-(4-nitropyrazol-1-yl)ethanone

InChI

InChI=1S/C5H5N3O3/c1-4(9)7-3-5(2-6-7)8(10)11/h2-3H,1H3

InChI Key

WGUYPNFLQGNKIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

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